molecular formula C22H30N2O4 B5180397 N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide

Cat. No. B5180397
M. Wt: 386.5 g/mol
InChI Key: SESWEXVPAWIQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide is a reversible inhibitor of BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK activation leads to downstream activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell survival and proliferation. N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling, ultimately leading to apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects
N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has been shown to have a selective inhibitory effect on BTK, with little or no effect on other kinases such as Tec, Itk, and JAK3. This selectivity is important in reducing off-target effects and toxicity. N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, there are also some limitations to its use, including the need for specialized equipment and expertise for its synthesis and characterization, as well as the potential for off-target effects in certain experimental systems.

Future Directions

There are several future directions for the development of N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide and related compounds. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, allowing for personalized treatment approaches. Another area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies, potentially leading to improved outcomes. Finally, there is also interest in exploring the use of BTK inhibitors in other disease settings, such as autoimmune disorders and solid tumors.
Conclusion
In conclusion, N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical models of B-cell malignancies. Its high potency and selectivity for BTK, as well as its good pharmacokinetic properties, make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the furamide ring, which is achieved through a palladium-catalyzed coupling reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, showing promising results as a single agent and in combination with other drugs. In vitro studies have demonstrated that N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cell lymphoma cells. In vivo studies have shown that N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide induces tumor regression and prolongs survival in mouse models of CLL and NHL.

properties

IUPAC Name

N-[[1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-3-27-16-19-12-17(8-9-20(19)26-2)14-24-10-4-6-18(15-24)13-23-22(25)21-7-5-11-28-21/h5,7-9,11-12,18H,3-4,6,10,13-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESWEXVPAWIQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.